1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a compound synthesized via aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution exhibited antioxidant potential with IC50 values ranging from 0.13 to 8.43 µmol/ml .
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of compounds with structural similarities to 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, highlighting their chemical properties and potential applications. For instance, studies have detailed the synthesis of pyrazole, isoxazole, and pyrazolopyrimidine derivatives from thiophenylhydrazonoacetates, showcasing the versatility of these compounds in heterocyclic synthesis (Mohareb et al., 2004). Additionally, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been conducted, revealing their promising antibacterial properties (Palkar et al., 2017).
Biological Activity
The potential biological activity of these compounds has been a significant focus of research. For example, the synthesis and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and related compounds have shown toxicity to various bacteria, indicating their potential as antimicrobial agents (Uma et al., 2017). Similarly, metal complexes of heterocyclic sulfonamide, showing strong carbonic anhydrase inhibitory properties, have been synthesized, highlighting the therapeutic potential of these compounds (Büyükkıdan et al., 2013).
Antitumor and Antiviral Activities
Compounds with the benzo[d]thiazol-2-yl and pyrazole moieties have also been evaluated for their antitumor and antiviral activities. A study on the synthesis and characterization of some new bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor agents against hepatocellular carcinoma cell lines (Gomha et al., 2016). Another research highlighted the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable anti-avian influenza virus activity (Hebishy et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)18-12-17(20(26)22-14-8-10-15(27-3)11-9-14)24-25(18)21-23-16-6-4-5-7-19(16)28-21/h4-13H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMVFLIHXFMVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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